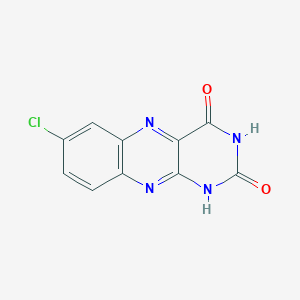

7-Chloroalloxazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

3273-42-5 |

|---|---|

Molecular Formula |

C10H5ClN4O2 |

Molecular Weight |

248.62 g/mol |

IUPAC Name |

7-chloro-1H-benzo[g]pteridine-2,4-dione |

InChI |

InChI=1S/C10H5ClN4O2/c11-4-1-2-5-6(3-4)12-7-8(13-5)14-10(17)15-9(7)16/h1-3H,(H2,13,14,15,16,17) |

InChI Key |

KBOXHAALUDKSPW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1Cl)N=C3C(=N2)NC(=O)NC3=O |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide to 7-Chloroalloxazine: Chemical Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of 7-Chloroalloxazine, a heterocyclic compound belonging to the alloxazine family. This document is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis, drug discovery, and development.

Chemical Structure and Properties

This compound is a tricyclic aromatic compound with a chlorine substituent on the benzene ring. Its core structure consists of a pyrazine ring fused to a pyrimidine ring, which is in turn fused to a benzene ring. The systematic IUPAC name for this compound is 7-chloro-1H-benzo[g]pteridine-2,4(3H,10H)-dione.

The chemical and physical properties of this compound are summarized in the table below. These properties are crucial for its handling, characterization, and application in various experimental settings.

| Property | Value |

| Molecular Formula | C₁₀H₅ClN₄O₂ |

| Molecular Weight | 248.63 g/mol |

| Appearance | Crystalline solid |

| Melting Point | > 300 °C |

| Solubility | Sparingly soluble in common organic solvents |

| UV-Vis Absorption (λmax) | Data not available |

Synthesis of this compound

The primary method for the synthesis of this compound was first reported by V. M. Berezovskii and G. D. Glebova in 1965.[1] The synthesis involves the condensation of 4-chloro-1,2-diaminobenzene with alloxan in an acidic medium.

Experimental Protocol: Synthesis of this compound

The following protocol is based on the original synthesis described by Berezovskii and Glebova.[1]

Materials:

-

4-chloro-1,2-diaminobenzene

-

Alloxan monohydrate

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol

-

Water

Procedure:

-

A solution of 4-chloro-1,2-diaminobenzene in dilute hydrochloric acid is prepared.

-

An aqueous solution of alloxan monohydrate is added to the solution of 4-chloro-1,2-diaminobenzene.

-

The reaction mixture is heated under reflux for a specified period.

-

Upon cooling, a precipitate of this compound forms.

-

The precipitate is collected by filtration, washed with water and then with ethanol to remove any unreacted starting materials and byproducts.

-

The crude product is then purified by recrystallization from a suitable solvent to yield pure this compound.

Logical Workflow for the Synthesis of this compound

Caption: Workflow diagram illustrating the synthesis of this compound.

Biological Activity and Signaling Pathways

Currently, there is limited publicly available information specifically detailing the biological activities and mechanisms of action of this compound. However, the alloxazine and isoalloxazine core structures are found in riboflavin (vitamin B2) and its derivatives, which are essential cofactors in a wide range of enzymatic reactions, including redox processes central to cellular metabolism.

Derivatives of related chloro-substituted heterocyclic compounds, such as 7-chloroquinoline, have been investigated for various pharmacological activities, including antimalarial, anticancer, and antimicrobial properties. This suggests that this compound could be a candidate for screening in similar biological assays.

Further research is required to elucidate the specific biological targets and cellular signaling pathways that may be modulated by this compound. A potential starting point for investigation could be its interaction with flavoenzymes or other proteins that bind to similar heterocyclic structures.

Proposed Research Workflow for Investigating Biological Activity

Caption: A proposed workflow for the biological evaluation of this compound.

Conclusion

This compound is a readily synthesizable heterocyclic compound. While its chemical properties are partially characterized, its biological activities remain largely unexplored. The established synthetic route provides a solid foundation for producing this compound for further investigation. Future research efforts should be directed towards a thorough evaluation of its pharmacological potential and the elucidation of its mechanism of action at the molecular level. The structural similarity to other biologically active heterocyclic compounds suggests that this compound could be a promising lead for the development of new therapeutic agents.

References

Synthesis and Characterization of 7-Chloroalloxazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis and characterization of 7-Chloroalloxazine, a heterocyclic compound of interest in medicinal chemistry and materials science. This document outlines the primary synthetic route, experimental protocols, and comprehensive characterization data.

Synthesis of this compound

The principal method for the synthesis of this compound involves the condensation reaction of 4-chloro-1,2-phenylenediamine with alloxan monohydrate. This reaction is typically carried out in an acidic medium, such as aqueous hydrochloric acid or glacial acetic acid, to facilitate the cyclization and formation of the alloxazine ring system.

Experimental Protocol

A common procedure for the synthesis of this compound is as follows:

-

Reactant Preparation: A solution of 4-chloro-1,2-phenylenediamine is prepared in a suitable solvent, such as a mixture of water and hydrochloric acid.

-

Condensation Reaction: Alloxan monohydrate is added portion-wise to the solution of 4-chloro-1,2-phenylenediamine with constant stirring. The reaction mixture is then heated to reflux for a specified period to ensure complete reaction.

-

Product Isolation: Upon cooling, the this compound product precipitates out of the solution.

-

Purification: The crude product is collected by filtration, washed with water and a suitable organic solvent (e.g., ethanol or ether) to remove unreacted starting materials and byproducts, and then dried under vacuum. Further purification can be achieved by recrystallization from an appropriate solvent.

A visual representation of the synthesis workflow is provided below.

Caption: Synthetic workflow for this compound.

Characterization of this compound

The structural confirmation and purity assessment of the synthesized this compound are performed using various analytical techniques. The expected characterization data are summarized in the table below.

| Parameter | Expected Value/Characteristics |

| Appearance | Yellow crystalline solid |

| Melting Point | >300 °C |

| Molecular Formula | C₁₀H₅ClN₄O₂ |

| Molecular Weight | 248.63 g/mol |

| Solubility | Sparingly soluble in common organic solvents, soluble in DMSO |

| ¹H NMR (DMSO-d₆) | Signals corresponding to aromatic protons and N-H protons of the alloxazine core. |

| ¹³C NMR (DMSO-d₆) | Resonances for the carbon atoms of the benzene and pyrimidine rings, including the carbonyl carbons. |

| IR (KBr, cm⁻¹) | Characteristic absorption bands for N-H stretching, C=O stretching, C=N stretching, and C-Cl stretching. |

| Mass Spectrometry | Molecular ion peak [M]+ or [M+H]+ corresponding to the molecular weight. |

| Elemental Analysis | %C, %H, %N, and %Cl values consistent with the molecular formula. |

Note: Specific chemical shifts and absorption frequencies can vary slightly depending on the instrumentation and experimental conditions.

The logical relationship for the characterization process is depicted in the following diagram.

Caption: Logical flow of this compound characterization.

Potential Applications and Signaling Pathways

While the direct involvement of this compound in specific signaling pathways is not extensively documented in publicly available literature, alloxazine derivatives are known to exhibit a range of biological activities. These activities often stem from their structural similarity to riboflavin (Vitamin B2) and their ability to act as enzyme inhibitors or redox-active molecules. Potential areas of investigation for this compound could include its role as an inhibitor of kinases or its involvement in pathways sensitive to reactive oxygen species (ROS) generation, given the photosensitizing properties of some alloxazines. Further research is required to elucidate the specific biological targets and signaling pathways modulated by this compound.

Discovery and history of alloxazine compounds

An In-depth Technical Guide to the Discovery and History of Alloxazine Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alloxazine and its isomer, isoalloxazine, form the core structures of a class of heterocyclic compounds known as flavins.[1] These molecules, derived from the Latin word "flavus" for yellow, are characterized by their vibrant color when oxidized and play crucial roles in a myriad of biochemical redox reactions.[1] The most well-known flavin is riboflavin (Vitamin B2), which is the biochemical precursor to essential coenzymes like flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD).[1][2] Alloxazine itself is a tautomer of isoalloxazine and serves as a foundational scaffold for the development of novel therapeutic agents, including kinase inhibitors for anticancer applications and cholinesterase inhibitors for potential Alzheimer's disease treatment.[3][4] This guide provides a comprehensive overview of the discovery, history, synthesis, and key experimental findings related to alloxazine compounds.

Discovery and Early History

The history of alloxazine is intrinsically linked to the study of riboflavin. Early research in the 1930s on Vitamin B2 revealed its instability and sensitivity to light.[5] It was observed that upon exposure to light, riboflavin undergoes degradation, leading to the formation of several by-products.[6] Two of the major photodegradation products identified were lumichrome and lumiflavin.[5][6][7] Lumichrome, chemically known as 7,8-dimethylalloxazine, is a key alloxazine compound that became a focal point of early flavin chemistry research.[7] The formation of lumichrome from riboflavin occurs predominantly under neutral or acidic conditions through a dealkylation of the ribityl side chain.[5][8] In contrast, lumiflavin, an isoalloxazine derivative, is primarily formed under basic conditions.[5][8] These initial discoveries of riboflavin's photodegradation products paved the way for further investigation into the synthesis and properties of the broader alloxazine class of compounds.

Key Synthetic Methodologies

Several synthetic routes to alloxazine and its derivatives have been developed over the years. A common and straightforward method involves the condensation of an o-phenylenediamine derivative with alloxan in the presence of acetic acid and boric acid.[9]

General Synthesis of Alloxazine Derivatives

A prevalent method for synthesizing alloxazine derivatives involves the reaction of substituted o-phenylenediamines with alloxan. This reaction is typically carried out in a solution of acetic acid and boric acid. The boric acid is believed to act as a catalyst, facilitating the condensation reaction. The specific substituents on the o-phenylenediamine precursor determine the final functional groups on the alloxazine ring system.[9]

Synthesis of 7-chloroalloxazine

A specific synthesis for this compound has been reported, which involves the condensation of 4-chloro-o-phenylenediamine with violuric acid in 3 N HCl.[10] Interestingly, when the same starting materials are condensed in 50% acetic acid, the reaction yields 6-chloro-2-hydroxyquinoxaline-3-carboxylic acid ureide, highlighting the critical role of reaction conditions in determining the final product.[10]

Synthesis of Alloxazine from 2-aminoquinoxaline-3-carboxyamide

Another synthetic route involves the use of 2-aminoquinoxaline-3-carboxyamide as a precursor for forming the alloxazine ring system.[11]

Experimental Protocol: Synthesis of Lumichrome (6,7-dimethylalloxazine)

A patented method for synthesizing lumichrome involves the following steps[12]:

-

Preparation of dimeric 4,5-dimethyl-orthobenzoquinone: This intermediate is prepared first.

-

Condensation Reaction: 1.36 g (0.005 mole) of the dimeric 4,5-dimethyl-orthobenzoquinone is dissolved in 50 ml of water with the addition of a few drops of a 10% sodium hydroxide solution.

-

Neutralization and Addition of Amine: The solution is then neutralized to a pH of 7 with a 10% solution of hydrochloric acid. To this, a solution of 0.7 g (0.005 mole) of 2,4,5-triamino-6-hydroxypyrimidine sulfate in 150 ml of warm water, also neutralized to pH 7 with 10% sodium hydroxide, is added.

-

Heating and Isolation: The resulting mixture is heated on a steam bath with occasional shaking for 4 hours and then allowed to stand overnight.

-

Purification: The precipitate that forms is collected by filtration, washed with water and alcohol, and then dried under a vacuum to yield lumichrome.[12]

Physicochemical and Biological Properties

Alloxazine compounds exhibit a range of interesting physicochemical and biological properties. Their core structure allows for the development of derivatives with tailored functionalities.

Photodegradation of Riboflavin

The photodegradation of riboflavin into lumichrome and lumiflavin is a key characteristic. The formation of these products is pH-dependent.[7][8]

| Compound | Optimal pH for Formation from Riboflavin |

| Lumichrome | Neutral or Acidic[5][7][8] |

| Lumiflavin | Basic[5][7][8] |

Table 1: pH-dependent formation of lumichrome and lumiflavin from riboflavin.

Quantitative Data on Photodegradation

The formation of lumichrome and lumiflavin from a 100 μM riboflavin solution exposed to light at 1500 lux has been quantified[7][8][13]:

| Product | pH | Maximum Concentration (μM) | Time to Max Concentration (hours) |

| Lumichrome | 4.5 | 79.9 | 8 |

| Lumichrome | 6.5 | 58.7 | 6 |

| Lumichrome | 8.5 | 73.1 | 2 |

| Lumiflavin | 8.5 | 30.9 | 2 |

Table 2: Maximum concentration of lumichrome and lumiflavin formed from 100 μM riboflavin under different pH conditions.

The reaction rates of riboflavin, lumiflavin, and lumichrome with singlet oxygen have also been determined[7][8][13]:

| Compound | Reaction Rate with Singlet Oxygen (M⁻¹ s⁻¹) |

| Riboflavin | 9.66 x 10⁸ |

| Lumiflavin | 8.58 x 10⁸ |

| Lumichrome | 8.21 x 10⁸ |

Table 3: Reaction rates of flavin compounds with singlet oxygen.

Biological Activity of Alloxazine Derivatives

Recent research has focused on synthesizing novel alloxazine analogues for therapeutic applications. These compounds have shown promise as antitumor and anti-Alzheimer's agents.[3][14]

A study on novel isoalloxazine derivatives as potential cholinesterase inhibitors for Alzheimer's disease reported the following IC50 values[3]:

| Compound | AChE IC50 (μM) | BuChE IC50 (μM) |

| 7m | 4.72 | 6.98 |

| 7q | 5.22 | 5.29 |

Table 4: Inhibitory activity of potent isoalloxazine derivatives against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).

Another study on novel alloxazine analogues as antitumor agents reported IC50 values against two human tumor cell lines[14][15]:

| Compound | CCRF-HSB-2 IC50 (μg/mL) | KB IC50 (μg/mL) |

| 9e | 0.87 | 0.47 |

| 10h | 5.66 | 2.57 |

| 12a | 5.86 | 6.11 |

| 12c-e | 6.53 - 8.34 | 6.45 - 8.36 |

Table 5: In vitro growth inhibitory activities of selected alloxazine analogues.

Key Experimental Workflows and Pathways

The study of alloxazine compounds involves various experimental workflows, from their synthesis to the evaluation of their biological activity. The photodegradation of riboflavin also represents a key chemical pathway.

General Workflow for Synthesis and Antitumor Screening of Alloxazine Analogues

Caption: Workflow for the synthesis and evaluation of novel alloxazine analogues as potential antitumor agents.

Photodegradation Pathway of Riboflavin

Caption: Simplified pathway of riboflavin photodegradation to lumichrome and lumiflavin, dependent on pH.

Conclusion

From their initial discovery as photodegradation products of riboflavin, alloxazine compounds have evolved into a versatile class of molecules with significant potential in medicinal chemistry and materials science. The foundational understanding of their synthesis and photochemical properties has enabled the rational design of novel derivatives with potent biological activities. The ongoing research into alloxazine analogues as antitumor and neuroprotective agents underscores the enduring relevance of this chemical scaffold. Future work will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds to translate their in vitro potency into clinically effective therapeutics.

References

- 1. Flavin group - Wikipedia [en.wikipedia.org]

- 2. Flavin adenine dinucleotide - Wikipedia [en.wikipedia.org]

- 3. Discovery of isoalloxazine derivatives as a new class of potential anti-Alzheimer agents and their synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. bioaustralis.com [bioaustralis.com]

- 5. kb.osu.edu [kb.osu.edu]

- 6. researchgate.net [researchgate.net]

- 7. Photosensitizing effect of riboflavin, lumiflavin, and lumichrome on the generation of volatiles in soy milk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. scholar.harvard.edu [scholar.harvard.edu]

- 10. STUDIES IN THE ALLO- AND ISOALLOXAZINE SERIES. XII. NEW SYNTHESIS OF this compound | Chemistry of Heterocyclic Compounds [hgs.osi.lv]

- 11. 107. Synthesis of alloxazine from 2-aminoquinoxaline-3-carboxyamide - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 12. US3057865A - Preparation of alloxazine and isoalloxazine compounds - Google Patents [patents.google.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Novel alloxazine analogues: design, synthesis, and antitumour efficacy enhanced by kinase screening, molecular docking, and ADME studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Novel alloxazine analogues: design, synthesis, and antitumour efficacy enhanced by kinase screening, molecular docking, and ADME studies - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of 7-Chloroalloxazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 7-Chloroalloxazine. Due to the limited availability of direct quantitative data for this compound in publicly accessible literature, this document presents the solubility data for the parent compound, alloxazine, as a foundational reference. Furthermore, it offers a detailed experimental protocol for determining the solubility of this compound in various solvents, which is essential for researchers working with this compound.

Introduction to this compound and its Solubility

This compound is a derivative of alloxazine, a heterocyclic organic compound. Alloxazines and their derivatives are of significant interest in various fields, including medicinal chemistry and materials science, due to their diverse biological activities and electrochemical properties. The solubility of a compound is a critical physicochemical property that influences its bioavailability, formulation, and potential applications.

The chlorine substituent at the 7-position of the alloxazine core is expected to influence its solubility profile compared to the unsubstituted alloxazine. The electron-withdrawing nature and lipophilicity of the chlorine atom can decrease solubility in aqueous solutions and potentially increase solubility in certain organic solvents. However, without direct experimental data, these effects remain theoretical. The experimental protocols provided herein offer a pathway to generating empirical data for this compound.

Solubility Data of Alloxazine

The following table summarizes the available quantitative solubility data for the parent compound, alloxazine, in aqueous solutions. This data serves as a valuable baseline for understanding the solubility characteristics of the alloxazine scaffold.

| Solvent System | Temperature | Solubility | Molar Solubility (μM) |

| Aqueous Solution (pH 4) | Room Temperature | Not Specified | 9.05 ± 1[1][2][3] |

| Aqueous Solution (pH 10) | Room Temperature | Not Specified | 14.5 ± 1[1][2][3] |

| Double-Distilled Water | Not Specified | Not Specified | 15.5[1][3] |

Experimental Protocol for Determining the Solubility of this compound

This section outlines a detailed methodology for the experimental determination of the solubility of this compound. The protocol is based on the widely accepted shake-flask method, which is considered the gold standard for solubility measurement of sparingly soluble compounds.

Materials and Equipment

-

This compound (high purity)

-

Selected solvents (e.g., water, phosphate-buffered saline (PBS), ethanol, methanol, dimethyl sulfoxide (DMSO), acetone) of analytical grade

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Vials with screw caps

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

pH meter

Experimental Procedure

a. Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker or water bath set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. Preliminary studies may be required to determine the time to reach equilibrium.

b. Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed at the set temperature for at least 24 hours to allow the excess solid to settle.

-

Carefully withdraw a sample from the clear supernatant using a syringe.

-

Immediately filter the sample through a syringe filter to remove any undissolved particles. This step is critical to avoid overestimation of solubility.

-

Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

c. Quantification:

-

Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Calculate the solubility of this compound in the respective solvent based on the concentration of the saturated solution, taking into account the dilution factor.

Data Analysis and Reporting

-

The solubility should be reported in appropriate units, such as mg/mL or mol/L.

-

The experimental conditions, including the solvent, temperature, and pH (for aqueous solutions), must be clearly stated.

-

It is recommended to perform the experiment in triplicate to ensure the reliability of the results.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

References

The Photostability of 7-Chloroalloxazine and its Derivatives: A Technical Overview

Disclaimer: A comprehensive review of scientific literature revealed a significant lack of specific experimental data on the photostability of 7-chloroalloxazine. Therefore, this technical guide provides an overview based on the known photochemistry of the parent compound, alloxazine, and related flavin derivatives. The information presented here should be considered a foundational resource to guide future experimental work on this compound, rather than a definitive account of its photostability.

Introduction to Alloxazine Photochemistry

Alloxazines, a class of nitrogen-containing heterocyclic compounds, are structurally related to the biologically vital isoalloxazine moiety found in flavins (e.g., riboflavin, FMN, FAD).[1] The photochemistry of these molecules is of significant interest due to their potential applications in photodynamic therapy, bioimaging, and as photosensitizers.[2][3] Upon absorption of light, alloxazines can undergo a variety of photochemical reactions, including photodegradation, which can limit their utility in applications requiring long-term stability under illumination. The introduction of a halogen substituent, such as chlorine at the 7-position, is expected to influence the photophysical and photochemical properties of the alloxazine core, potentially altering its photostability. However, to date, specific studies quantifying this effect for this compound are not publicly available.

Quantitative Photostability Data (General Alloxazine Derivatives)

While no quantitative data for this compound was found, the following table summarizes the photodegradation quantum yields for the parent compound, lumichrome (7,8-dimethylalloxazine), and related flavins to provide a comparative context. The quantum yield of photodegradation (Φd) represents the efficiency of a photochemical reaction, with a lower value indicating higher photostability.

| Compound | Solvent/Conditions | Photodegradation Quantum Yield (Φd) | Reference |

| Lumichrome | Aqueous, pH 8 | ≈ 1.8 x 10⁻⁴ | [1] |

| Riboflavin | Aqueous, pH 8 | ≈ 7.8 x 10⁻³ | [1] |

| Flavin Mononucleotide (FMN) | Aqueous, pH 8 | ≈ 4.6 x 10⁻³ | [1] |

| Flavin Adenine Dinucleotide (FAD) | Aqueous, pH 8 | ≈ 3.7 x 10⁻⁴ | [1] |

General Experimental Protocol for Photostability Assessment

The following is a generalized experimental protocol for determining the photostability of a compound like this compound. This protocol is based on standard photochemical investigation techniques.

Objective: To determine the photodegradation quantum yield of this compound in a specific solvent upon irradiation with a defined light source.

Materials:

-

This compound

-

Spectroscopic grade solvent (e.g., acetonitrile, methanol, water)

-

Chemical actinometer (e.g., potassium ferrioxalate)

-

Light source with a known spectral output (e.g., xenon lamp with monochromator, specific wavelength LEDs)

-

Quartz cuvettes

-

UV-Vis spectrophotometer

-

High-performance liquid chromatography (HPLC) system (for monitoring degradation products)

Methodology:

-

Sample Preparation: Prepare a solution of this compound of a known concentration in the chosen solvent. The concentration should be adjusted to have an absorbance of approximately 0.1-0.2 at the irradiation wavelength to ensure uniform light absorption.

-

Actinometry: Determine the photon flux of the light source using a chemical actinometer. This is a crucial step for the accurate calculation of the quantum yield.

-

Irradiation:

-

Fill a quartz cuvette with the this compound solution.

-

Irradiate the sample with the light source at a constant temperature.

-

At regular time intervals, withdraw aliquots of the solution for analysis.

-

-

Analysis:

-

Monitor the decrease in the concentration of this compound over time using UV-Vis spectrophotometry (by observing the decrease in the main absorption band) and/or HPLC.

-

HPLC can also be used to identify and quantify the formation of photodegradation products.

-

-

Quantum Yield Calculation: The photodegradation quantum yield (Φd) is calculated using the following formula:

Φd = (moles of compound degraded) / (moles of photons absorbed)

The number of moles of photons absorbed can be determined from the actinometry experiment.

Putative Photodegradation Pathway of Alloxazines

The photodegradation of flavins, which are structurally similar to alloxazines, often proceeds through the triplet excited state. The following diagram illustrates a generalized photodegradation pathway that could be applicable to this compound, although this remains to be experimentally verified. The primary photodegradation product of many flavins in aqueous solution is lumichrome.[1]

Caption: Putative photodegradation pathway for this compound.

Experimental Workflow for Photostability Studies

The logical flow of a typical photostability study is outlined in the diagram below.

Caption: General experimental workflow for photostability assessment.

Conclusion and Future Directions

While the photostability of this compound remains uncharacterized in the scientific literature, the established photochemistry of alloxazines and flavins provides a solid foundation for future investigations. The introduction of a chloro-substituent may significantly alter the electronic properties and, consequently, the photostability of the alloxazine core. It is hypothesized that the heavy atom effect of chlorine could enhance intersystem crossing to the triplet state, potentially leading to increased photosensitization or photodegradation.

Future research should focus on the systematic experimental evaluation of the photostability of this compound and its derivatives. This would involve determining photodegradation quantum yields in various solvents, identifying major photodegradation products, and elucidating the underlying photochemical mechanisms. Such studies are crucial for assessing the viability of these compounds in applications where they are exposed to light.

References

Biological Activity of the Alloxazine Scaffold: A Technical Overview for Drug Discovery Professionals

Introduction

The alloxazine scaffold, a tricyclic heteroaromatic ring system, has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. While specific data on 7-Chloroalloxazine remains elusive in publicly available scientific literature, the broader family of alloxazine derivatives has been the subject of significant investigation, revealing potent antitumor, kinase inhibitory, and neuroprotective properties. This technical guide provides a comprehensive overview of the known biological activities of alloxazine derivatives, with a focus on quantitative data, experimental methodologies, and relevant signaling pathways. This information is intended to serve as a valuable resource for researchers and drug development professionals interested in the therapeutic potential of this chemical class.

Antitumor Activity of Alloxazine Derivatives

A primary focus of research into alloxazine derivatives has been their potential as anticancer agents. These compounds have demonstrated significant cytotoxicity against a variety of cancer cell lines, often through the inhibition of protein kinases that are critical for tumor growth and survival.

Quantitative Antitumor Data

The following table summarizes the in vitro cytotoxic activity of various alloxazine analogues against several human cancer cell lines.

| Compound Class | Cell Line | Activity (IC50) | Reference |

| 2-substituted Alloxazine Analogues | MCF-7 (Breast Cancer) | 40 nM (for compound 10b) | [1] |

| A2780 (Ovarian Cancer) | 5-17 nM | [1] | |

| HCT116 (Colon Carcinoma) | 5-17 nM | [1] |

Mechanism of Action: Kinase Inhibition

The antitumor effects of many alloxazine derivatives are attributed to their ability to act as kinase inhibitors. By incorporating flexible moieties at position 2 of the alloxazine ring system, researchers have successfully designed compounds that can fit into the ATP-binding site of various protein kinases, leading to their inhibition.[1]

Key Kinases Targeted by Alloxazine Derivatives:

-

ABL1

-

CDK1/Cyclin A1

-

FAK

-

SRC

The inhibition of these kinases disrupts downstream signaling pathways involved in cell proliferation, survival, and metastasis.

Experimental Protocols

In Vitro Cytotoxicity Assays

The antitumor activity of alloxazine derivatives is typically evaluated using standard in vitro cytotoxicity assays. A common method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

General Protocol for MTT Assay:

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the alloxazine derivatives for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, MTT solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: The formazan crystals are dissolved using a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.

Kinase Inhibition Assays

To determine the specific kinase targets of alloxazine derivatives, in vitro kinase inhibition assays are employed. These assays measure the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.

Example Workflow for a Kinase Inhibition Assay:

Caption: Workflow for a typical in vitro kinase inhibition assay.

Neuroprotective and Other Activities

Beyond their antitumor potential, alloxazine derivatives have been investigated for other therapeutic applications.

Acetylcholinesterase Inhibition

An aluminum (III)-alloxazine complex has been synthesized and evaluated as a potential inhibitor of acetylcholinesterase (AChE), an enzyme implicated in the pathology of Alzheimer's disease.[2][3][4]

Experimental Findings:

-

In a rat model, the Al(III)-alloxazine complex demonstrated significant AChE inhibitory activity in brain tissue.[2][3]

-

The study suggests that the alloxazine ligand may also play a role in reducing aluminum accumulation in the brain.[3]

Experimental Protocol: Ellman's Method for AChE Activity

The inhibitory effect on AChE is often quantified using Ellman's method, a colorimetric assay.

Principle of Ellman's Method:

-

Acetylthiocholine is used as a substrate for AChE.

-

AChE hydrolyzes acetylthiocholine to thiocholine and acetate.

-

Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion.

-

The rate of color formation is proportional to the AChE activity and can be measured spectrophotometrically.

-

The presence of an inhibitor will reduce the rate of color formation.

Signaling Pathway Modulation

The biological effects of alloxazine derivatives are a direct result of their interaction with and modulation of key cellular signaling pathways.

Hypothetical Kinase-Mediated Signaling Pathway Inhibition

The following diagram illustrates a generalized signaling pathway that can be inhibited by an alloxazine derivative that targets a receptor tyrosine kinase (RTK).

Caption: Generalized RTK signaling pathway inhibited by an alloxazine derivative.

The Potential Role of Chlorination

While no specific data for this compound exists, the introduction of chlorine atoms into bioactive molecules can significantly influence their properties. Halogenation can affect a compound's:

-

Lipophilicity: Influencing membrane permeability and cellular uptake.

-

Metabolic Stability: Blocking sites of metabolism and increasing half-life.

-

Binding Affinity: Through halogen bonding and other non-covalent interactions with target proteins.

The study of chlorinated analogs of other bioactive molecules has shown that replacing hydroxyl groups with chlorides can maintain or even enhance biological activity, suggesting that chlorinated alloxazines are a promising area for future research.[5]

Conclusion

The alloxazine scaffold represents a versatile and promising platform for the development of novel therapeutics. Derivatives of alloxazine have demonstrated potent antitumor and neuroprotective activities, primarily through the inhibition of key enzymes like protein kinases and acetylcholinesterase. Although a detailed biological profile of this compound is not yet available, the established importance of the alloxazine core and the potential benefits of chlorination provide a strong rationale for the synthesis and evaluation of this and other halogenated alloxazine derivatives. Further investigation into the structure-activity relationships, mechanisms of action, and pharmacokinetic properties of this class of compounds is warranted to fully exploit their therapeutic potential.

References

- 1. Structural-based design, synthesis, and antitumor activity of novel alloxazine analogues with potential selective kinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ICI Journals Master List [journals.indexcopernicus.com]

- 4. medscidiscovery.com [medscidiscovery.com]

- 5. Synthesis and Biological Evaluation of Chlorinated Analogs of Leukotoxin Diol - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Potential Research Applications of 7-Chloroalloxazine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Published research specifically detailing the biological activities and therapeutic applications of 7-Chloroalloxazine is limited. This guide provides an overview of its known synthesis and explores potential research avenues based on the activities of structurally related alloxazine and chloro-aza-heterocyclic compounds. The experimental protocols and quantitative data presented are illustrative and based on methodologies used for similar molecules.

Introduction to this compound

This compound is a heterocyclic compound belonging to the alloxazine family. Alloxazines and their iso-forms, isoalloxazines (like riboflavin), are known to be biologically active. The introduction of a chlorine atom at the 7th position of the alloxazine core can significantly modulate its physicochemical properties and, consequently, its biological activity. While its sibling isomer, 8-Chloroalloxazine, has been investigated for its diuretic properties, the research landscape for this compound remains largely unexplored, presenting a unique opportunity for novel discoveries in medicinal chemistry and pharmacology.

Synthesis and Chemical Properties

A known synthesis for this compound was reported in 1965.[1] The general principle of alloxazine synthesis involves the condensation of an o-phenylenediamine with alloxan. For this compound, this would involve the reaction of 4-chloro-1,2-diaminobenzene with alloxan.

Figure 1. Proposed synthesis of this compound.

Chemical Properties Summary

| Property | Value |

| Molecular Formula | C₁₀H₅ClN₄O₂ |

| Molecular Weight | 248.63 g/mol |

| General Solubility | Likely soluble in organic solvents like DMSO and DMF. |

| Reactivity | The chloro-substituent may serve as a handle for further chemical modification to generate derivatives. |

Potential Research Applications

Based on the known activities of related compounds, two primary areas of research for this compound are proposed: diuretic and anticancer activities.

Diuretic Activity

The isomer 8-Chloroalloxazine has been reported as a diuretic.[1] It is plausible that this compound may exhibit similar properties. Research in this area would involve screening for diuretic effects in animal models and investigating its mechanism of action, potentially as an inhibitor of carbonic anhydrase or other renal transporters.

Anticancer Activity

Numerous heterocyclic compounds containing a chloro-quinoline or similar scaffold have demonstrated significant anticancer activity. For instance, a series of 7-chloro-4-quinolinylhydrazones exhibited potent cytotoxic effects against various cancer cell lines. The proposed mechanism often involves the induction of apoptosis and cell cycle arrest.

Illustrative Quantitative Data

The following tables represent the types of quantitative data that would be generated during the investigation of this compound's biological activities. The values are hypothetical and for illustrative purposes only.

Table 1: Hypothetical Cytotoxicity Data (MTT Assay)

| Cell Line | IC₅₀ (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15.2 |

| A549 (Lung Cancer) | 22.8 |

| HCT116 (Colon Cancer) | 18.5 |

| HEK293 (Normal Kidney) | > 100 |

Table 2: Hypothetical Diuretic Activity in a Rat Model

| Parameter | Vehicle Control | This compound (10 mg/kg) |

|---|---|---|

| Urine Volume (mL/6h) | 2.5 ± 0.4 | 6.8 ± 0.9 |

| Na⁺ Excretion (mmol/6h) | 0.3 ± 0.05 | 0.9 ± 0.12 |

| K⁺ Excretion (mmol/6h) | 0.15 ± 0.03 | 0.25 ± 0.04 |

Experimental Protocols

General Protocol for MTT Assay (Cytotoxicity Screening)

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Figure 2. General workflow for an MTT cytotoxicity assay.

General Protocol for Apoptosis Analysis by Flow Cytometry

-

Cell Treatment: Treat cells with this compound at its IC₅₀ concentration for 24 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Interpretation: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis.

Potential Signaling Pathways

Based on the anticancer activity of similar compounds, this compound could potentially modulate key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt pathway. Inhibition of this pathway can lead to decreased cell proliferation and induction of apoptosis.

Figure 3. Hypothetical inhibition of the PI3K/Akt signaling pathway by this compound.

Future Directions and Conclusion

This compound represents a promising, yet understudied, chemical scaffold. The immediate research priorities should be:

-

Confirmation of Synthesis and Characterization: Reproduce the synthesis and fully characterize the compound using modern analytical techniques (NMR, Mass Spectrometry, X-ray crystallography).

-

Broad Biological Screening: Screen this compound against a wide range of biological targets, including cancer cell lines, kinases, and renal transporters.

-

Derivative Synthesis: Utilize the chloro-substituent as a synthetic handle to create a library of derivatives for structure-activity relationship (SAR) studies.

References

An In-depth Technical Guide to 7-Chloroalloxazine Derivatives: Synthesis and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 7-chloroalloxazine derivatives, focusing on their synthesis, experimental protocols, and emerging biological importance. The information is tailored for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Introduction to this compound Derivatives

Alloxazine and its derivatives are a class of heterocyclic compounds based on a pyrimido[4,5-b]quinoxaline ring system. These compounds are structurally related to riboflavin (Vitamin B2) and have garnered significant interest due to their diverse biological activities. The introduction of a chlorine atom at the 7-position of the alloxazine core can significantly modulate the molecule's physicochemical properties and biological activity. While the diuretic properties of the isomeric 8-chloroalloxazine have been documented, recent research has pivoted towards exploring the potential of alloxazine derivatives, including those with substitutions at the 7-position, in other therapeutic areas, notably as anticancer agents.

Synthesis of this compound Derivatives

The primary and most established method for synthesizing the alloxazine core is through the condensation of an o-phenylenediamine with alloxan. For the synthesis of this compound, the key precursor is 4-chloro-1,2-phenylenediamine. The reaction proceeds via the formation of a Schiff base, followed by intramolecular cyclization to yield the final tricyclic alloxazine structure.

General Synthesis Pathway

The synthesis of this compound is analogous to that of 8-chloroalloxazine, which involves the condensation of the corresponding chlorinated o-phenylenediamine with alloxan.[1] Two primary protocols have been established for this type of reaction, which can be adapted for the synthesis of the 7-chloro isomer.

Experimental Protocols

The following are detailed experimental protocols adapted from the synthesis of the closely related 8-chloroalloxazine.[1] These can serve as a robust starting point for the synthesis of this compound by substituting 4-chloro-1,2-phenylenediamine with 3-chloro-1,2-phenylenediamine.

Protocol A: Synthesis in Strongly Acidic Aqueous Solution

-

Dissolution: Dissolve 4-chloro-1,2-phenylenediamine in a minimal amount of hot 2 N hydrochloric acid.

-

Reaction Mixture: Add an aqueous solution of alloxan monohydrate to the acidic solution of the diamine.

-

Heating: Heat the reaction mixture to 90°C and maintain this temperature for 1 hour.

-

Cooling and Precipitation: Allow the mixture to cool to room temperature. The product will precipitate out of the solution.

-

Isolation and Purification: Collect the precipitate by filtration or centrifugation. Wash the solid with ethanol and then with ether.

-

Drying: Dry the purified product.

Protocol B: Synthesis in Glacial Acetic Acid with Boric Acid

-

Reaction Setup: In a flask, combine 4-chloro-1,2-phenylenediamine, alloxan monohydrate, and boric acid in glacial acetic acid.

-

Reaction Execution: Stir the mixture at room temperature for 1 hour and 45 minutes.

-

Isolation: Collect the resulting solid by filtration.

-

Washing: Wash the collected solid thoroughly with glacial acetic acid, followed by ethanol, and finally ether.

-

Drying: Dry the final product.

Quantitative Data for Chloroalloxazine Synthesis

The following table summarizes the quantitative data for the synthesis of 8-chloroalloxazine, which can be considered indicative for the synthesis of this compound.[1]

| Parameter | Value |

| Starting Material | 4-chloro-1,2-diaminobenzene |

| Reagent | Alloxan |

| Solvent/Catalyst | Glacial Acetic Acid / Boric Acid |

| Yield | 83% |

| Melting Point | 330-335 °C |

| Molecular Formula | C₁₀H₅ClN₄O₂ |

| Calculated Elemental Analysis | C: 48.3%, H: 2.01%, N: 22.55%, Cl: 14.39% |

| Found Elemental Analysis | C: 47.61%, H: 2.33%, N: 22.41%, Cl: 13.0% |

Biological Activity and Potential Signaling Pathways

While the diuretic activity of 8-chloroalloxazine has been established, the biological roles of this compound derivatives are less defined but are an active area of investigation. Related heterocyclic compounds, such as benzoxazinones and phenoxazines, have demonstrated significant anticancer activity. The proposed mechanisms for these related compounds often involve the modulation of key cellular signaling pathways that control cell proliferation, survival, and apoptosis.

Based on the activity of structurally similar compounds, a plausible hypothesis is that this compound derivatives may exert anticancer effects by targeting oncogenic signaling pathways. One such critical pathway is the Hedgehog-Gli signaling pathway, which is aberrantly activated in numerous cancers and plays a crucial role in tumorigenesis and cancer cell maintenance.

Hypothetical Signaling Pathway Inhibition

The diagram below illustrates a hypothetical mechanism where a this compound derivative could interfere with the Hedgehog-Gli signaling pathway, a pathway known to be a target for some heterocyclic anticancer agents.

Experimental Workflow for Biological Activity Screening

To investigate the potential anticancer effects of newly synthesized this compound derivatives, a structured experimental workflow is essential. This workflow would typically involve in vitro cell-based assays to assess cytotoxicity, followed by more detailed mechanistic studies.

Conclusion and Future Directions

This compound derivatives represent a promising class of compounds with potential therapeutic applications. The synthetic routes are well-established, allowing for the generation of a diverse library of analogs for structure-activity relationship (SAR) studies. While the biological activities of these specific derivatives are still under active investigation, the known anticancer properties of related heterocyclic systems provide a strong rationale for their further development. Future research should focus on the synthesis and screening of a broader range of this compound derivatives to identify potent anticancer agents and to elucidate their precise mechanisms of action and the signaling pathways they modulate. Such studies will be crucial in unlocking the full therapeutic potential of this chemical scaffold.

References

Alloxazine-Based Fluorescent Probes: A Technical Guide for Researchers

Alloxazine and its derivatives represent a versatile class of heterocyclic compounds that are increasingly being harnessed for the development of advanced fluorescent probes. As isomers of flavins, which are ubiquitous redox cofactors in biological systems, alloxazines possess intrinsic fluorescence properties that can be strategically modulated for various applications.[1][2][3] This technical guide provides an in-depth review of alloxazine-based fluorescent probes, covering their synthesis, photophysical properties, and applications, with a focus on providing researchers, scientists, and drug development professionals with the detailed information required for their work.

Core Synthesis Strategies

The synthesis of alloxazine-based probes often involves building upon the core tricyclic ring system, with modifications targeted at tuning the molecule's photophysical properties and introducing functionalities for specific applications like bioconjugation. Key strategies include nitrosative cyclisation and subsequent modifications using techniques like click chemistry.

General Synthesis Protocols

Nitrosative Cyclisation for Alloxazine Core Formation: A common route to the alloxazine core involves the nitrosative cyclisation of 6-(N-anilino) pyrimidin-4(3H)-one precursors.[4] The general steps are as follows:

-

Precursor Synthesis: The pyrimidin-4-one precursor is synthesized, often containing desired substituents that will be present in the final alloxazine structure. For instance, to create 2-methylthio derivatives, 6-N-anilino-2-methylthio-3,4-dihydropyrimidin-4-ones can be prepared.[4]

-

Cyclisation Reaction: The precursor is dissolved in acetic acid. Sodium nitrite (2–4 equivalents) is added to the solution, typically initiated at a cool temperature (10–15 °C).[4]

-

Reaction Progression: The reaction mixture is stirred at room temperature for several hours (2–8 hours). During this time, a greenish-yellow nitroso intermediate may form.[4]

-

Completion and Isolation: Gentle warming on a water bath can be used to ensure the complete dissolution of the intermediate and drive the cyclisation to completion. The final alloxazine product can then be isolated.[4]

Post-Synthesis Modification via Click Chemistry: Once the alloxazine core is synthesized, it can be further functionalized. The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry," is a highly efficient method for attaching other molecules, such as targeting ligands or biochemically relevant molecules.[1][2]

-

Functionalization: The alloxazine core is first functionalized with either an azide or an alkyne group.

-

Click Reaction: The functionalized alloxazine is reacted with a molecule containing the complementary group (alkyne or azide, respectively) in the presence of a copper(I) catalyst.

-

Purification: The resulting bioconjugate is purified to yield the final, targeted fluorescent probe. This strategy allows for the easy derivatization of the alloxazine core.[1][2]

Photophysical and Chemical Properties

The fluorescence of alloxazine probes is governed by their electronic structure, which can be rationally tuned through chemical modifications. Extending the aromaticity of the core structure or introducing electron-donating/withdrawing groups can significantly alter the absorption and emission wavelengths.[5][6]

For instance, modifying the C7 and C8 positions with electron-donating methoxy groups has been shown to tune the photochemistry of these molecules.[5] Another innovative approach involves coordination with a boron difluoride (BF2) moiety, creating bimodal dyes that are not only fluorescent but also potentially detectable by 19F NMR spectroscopy.[2] The photophysical properties of several alloxazine derivatives are summarized in the table below.

| Probe Name | Modification | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Key Application | Reference |

| ANOMe | Sugar conjugation, C7/C8 Methoxy | - | - | Near unity (Singlet Oxygen) | Photodynamic Therapy, Bioimaging | [5] |

| A8OMe | Sugar conjugation, C8 Methoxy | - | - | Near unity (Singlet Oxygen) | Photodynamic Therapy, Bioimaging | [5] |

| A7OMe | Sugar conjugation, C7 Methoxy | - | - | Near unity (Singlet Oxygen) | Photodynamic Therapy, Bioimaging | [5] |

| Catechol-alloxazine | Boron difluorocatecholate | - | - | - | Bimodal (Fluorescence/19F NMR) Probes | [1][2] |

Note: Specific excitation/emission maxima and fluorescence quantum yields are often highly dependent on the solvent and local environment and require detailed spectroscopic studies for each new derivative.

Applications in Research and Drug Development

Alloxazine-based probes are emerging as powerful tools in several areas, including cancer cell imaging, photodynamic therapy (PDT), and as antitumor agents.[4][5] Their utility stems from their ability to generate reactive oxygen species (ROS) upon light activation, their intrinsic fluorescence for imaging, and their potential to inhibit cancer cell proliferation.[5]

Bioimaging and Photodynamic Therapy

Many alloxazine derivatives are designed as multifunctional agents for image-guided PDT.[5] These probes can enter the cytoplasm of cancer cells, where they exhibit substantial fluorescence for imaging purposes.[5] Upon activation with light of a specific wavelength, they can efficiently generate cytotoxic ROS, such as singlet oxygen, leading to localized cell death.[5] This dual functionality allows for simultaneous visualization and treatment of diseased tissues.

Antitumor Activity and Drug Design

Beyond their use in PDT, certain alloxazine analogues have been investigated as direct antitumor agents.[4] Studies have described the development of novel derivatives and screened them for their growth inhibitory activities against various human tumor cell lines.[4][7] For example, compounds 9e and 10j in one study showed high potency against human T-cell acute lymphoblastoid leukaemia and oral epidermoid carcinoma cell lines.[4]

The drug design process often employs computer-aided drug design (CADD) and structure-based drug design (SBDD) to predict the binding of these compounds to biological targets like protein kinases.[4] Molecular docking studies can help identify derivatives with high binding affinities, and this data can be correlated with experimental results, such as IC50 values, to establish structure-activity relationships (SARs).[4][7]

Experimental Protocols for Biological Evaluation

Cell Growth Inhibition Assay (MTT Assay): The inhibitory effects of alloxazine compounds on cancer cell growth can be evaluated using a modified MTT assay.[4]

-

Cell Seeding: Cancer cells (e.g., CCRF-HSB-2 or KB) are seeded into 96-well microplates.

-

Compound Treatment: The alloxazine compound, dissolved in a suitable solvent, is added to the wells in triplicate at various concentrations.

-

Incubation: The microplate is incubated for a set period (e.g., 72 hours) at 37 °C in a humidified atmosphere containing 5% CO2.

-

MTT Addition: MTT reagent is added to each well, and the plate is incubated further to allow for the formation of formazan crystals by viable cells.

-

Data Analysis: The formazan is solubilized, and the absorbance is read using a microplate reader. The IC50 value (the concentration at which 50% of cell growth is inhibited) is then calculated.

In Vitro Cellular Imaging: To visualize the subcellular localization of alloxazine probes, confocal fluorescence microscopy is typically used.

-

Cell Culture: Adherent cells are grown on glass-bottom dishes or coverslips.

-

Probe Incubation: The cells are incubated with a solution of the alloxazine probe (e.g., 10 µM) for a specific duration (e.g., 20-30 minutes) to allow for cellular uptake.

-

Washing: The cells are washed with a buffered solution (e.g., PBS) to remove any excess, non-internalized probe.

-

Imaging: The cells are imaged using a confocal microscope equipped with the appropriate laser line for excitation and emission filters to collect the fluorescence signal from the probe. This allows for the visualization of the probe's distribution within the cell, for example, in the cytoplasm.[5]

Conclusion

Alloxazine-based fluorescent probes are a highly promising and adaptable platform for researchers in chemistry, biology, and medicine. Their synthesis is accessible through established chemical routes, and their photophysical properties can be rationally engineered for specific tasks.[1][4] With demonstrated applications in high-resolution cellular imaging, targeted photodynamic therapy, and as potential antitumor agents, the continued exploration and development of novel alloxazine derivatives hold significant potential for advancing both biomedical research and clinical diagnostics and therapeutics.[4][5]

References

- 1. Engineering Alloxazines by Boron Coordination and Click Chemistry toward Small-molecule Fluorescent Probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Engineering Alloxazines by Boron Coordination and Click Chemistry toward Small‐molecule Fluorescent Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Novel alloxazine analogues: design, synthesis, and antitumour efficacy enhanced by kinase screening, molecular docking, and ADME studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Alloxazine derivatives as multifunctional agents for photodynamic therapy, cancer cell imaging, and cell proliferation inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Safety and Handling of 7-Chloroalloxazine: A Technical Guide for Laboratory Professionals

Chemical Identification and Physical Properties

7-Chloroalloxazine is a chlorinated derivative of Alloxazine. While specific experimental data for this compound is scarce, its basic properties can be inferred from its structure and the known data for Alloxazine.

Table 1: Chemical Identification and Inferred Properties of this compound

| Property | Value |

| Chemical Name | This compound |

| Synonyms | 7-chloro-benzo[g]pteridine-2,4(1H,3H)-dione |

| Molecular Formula | C₁₀H₅ClN₄O₂ |

| Molecular Weight | 248.63 g/mol |

| Appearance | Likely a solid powder |

| Solubility | Expected to have low solubility in water, potentially soluble in DMSO.[1] |

For comparison, the properties of the parent compound, Alloxazine, are provided below.

Table 2: Physicochemical Properties of Alloxazine

| Property | Value | Source |

| CAS Number | 490-59-5 | [2] |

| Molecular Formula | C₁₀H₆N₄O₂ | [2] |

| Molecular Weight | 214.18 g/mol | [2] |

| Appearance | Solid | [3] |

| Solubility in DMSO | 2 mg/mL (9.33 mM) | [1] |

Hazard Identification and Toxicological Profile (Inferred)

The hazard profile of this compound is not established. However, based on the GHS classification of the parent compound, Alloxazine, the following hazards should be anticipated. The addition of a chlorine atom to the aromatic ring may alter its reactivity and toxicity.

Table 3: Inferred Hazard Classification for this compound (based on Alloxazine)

| Hazard Class | GHS Classification | Precautionary Statements |

| Skin Corrosion/Irritation | Warning: Causes skin irritation (H315)[2] | P264, P280, P302+P352, P332+P317, P362+P364 |

| Serious Eye Damage/Eye Irritation | Warning: Causes serious eye irritation (H319)[2] | P264, P280, P305+P351+P338, P337+P317 |

| Specific Target Organ Toxicity (Single Exposure) | Warning: May cause respiratory irritation (H335)[2] | P261, P271, P304+P340, P319, P403+P233, P405 |

Alloxazine and its derivatives are known to be biologically active. They can act as antagonists for adenosine receptors and have been investigated as potential kinase inhibitors for antitumor applications.[4][5] This biological activity suggests that this compound could have specific toxic effects. For instance, alloxan, a related compound, is known to be selectively toxic to pancreatic beta cells.[6] While not directly equivalent, this highlights the potential for targeted cellular toxicity with this class of compounds.

Given the potential for biological activity and the presence of a chlorinated heterocyclic ring system, chronic exposure effects cannot be ruled out and should be handled as a compound with unknown long-term toxicity.

Hypothetical Toxicity Pathway

The following diagram illustrates a hypothetical pathway by which an alloxazine derivative might exert cytotoxic effects, based on their known biological activities. This is a generalized model and has not been experimentally validated for this compound.

Experimental Protocols: Safe Handling Procedures

Given the inferred hazards, the following protocols are recommended for handling this compound in a laboratory setting.

Personal Protective Equipment (PPE)

A comprehensive PPE ensemble is mandatory when handling this compound.

-

Eye and Face Protection: Chemical safety goggles and a face shield are required.[7]

-

Skin Protection: A lab coat and disposable coveralls should be worn.[8]

-

Gloves: Double-gloving with nitrile gloves is recommended. Change gloves immediately if contaminated.[9]

-

Respiratory Protection: When handling the powder outside of a certified chemical fume hood, a NIOSH-approved respirator is necessary.[7]

Engineering Controls

-

Fume Hood: All handling of this compound powder, including weighing and solution preparation, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[10]

-

Ventilation: The laboratory should be well-ventilated.[9]

Handling and Weighing Protocol

-

Preparation: Designate a specific area within the fume hood for handling this compound. Cover the work surface with absorbent, disposable bench paper.

-

Weighing:

-

Use an analytical balance inside the fume hood if possible.

-

If the balance is outside the hood, weigh the compound in a sealed container (e.g., a vial with a cap).

-

Tare the sealed container on the balance.

-

Return the container to the fume hood, add the desired amount of this compound, and securely seal it.

-

Wipe the exterior of the container before removing it from the fume hood for re-weighing.

-

-

Solution Preparation:

-

Add the solvent to the sealed container with this compound inside the fume hood.

-

If necessary, use sonication or gentle heating to aid dissolution, ensuring the container remains sealed.[4]

-

Emergency Procedures

First Aid Measures

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[11][12]

-

Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[11]

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[13]

-

Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[12]

Spill and Leak Procedures

-

Small Spills:

-

Alert others in the area.

-

Wearing appropriate PPE, gently cover the spill with an absorbent material (e.g., vermiculite or sand) to avoid raising dust.[13]

-

Carefully sweep the absorbed material into a labeled hazardous waste container.

-

Decontaminate the spill area with a suitable cleaning agent.

-

-

Large Spills:

-

Evacuate the immediate area.

-

Alert laboratory personnel and the institutional safety office.

-

Prevent entry to the area until it has been decontaminated by trained personnel.[13]

-

Storage and Disposal

-

Storage: Store this compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials.[9]

-

Disposal: Dispose of this compound and any contaminated materials as hazardous waste. Chlorinated organic compounds may require specific disposal routes.[14] Follow all local, state, and federal regulations for hazardous waste disposal.[15]

Workflow and Logical Relationships

The following diagram outlines the logical workflow for the safe handling of this compound in a research laboratory.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Alloxazine | C10H6N4O2 | CID 5372720 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Alloxazine (CAS 490-59-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. glpbio.com [glpbio.com]

- 5. bioaustralis.com [bioaustralis.com]

- 6. Comparative toxicity of alloxan, N-alkylalloxans and ninhydrin to isolated pancreatic islets in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. hazmatschool.com [hazmatschool.com]

- 8. epa.gov [epa.gov]

- 9. ddpsinc.com [ddpsinc.com]

- 10. Safety - TS Group, LMU [thornseshold.cup.uni-muenchen.de]

- 11. safety.fsu.edu [safety.fsu.edu]

- 12. CCOHS: First Aid for Chemical Exposures [ccohs.ca]

- 13. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]

- 14. ethz.ch [ethz.ch]

- 15. cpcb.nic.in [cpcb.nic.in]

Unveiling the Enigmatic Mechanism of 7-Chloroalloxazine: A Deep Dive into its Potential Biological Actions

For the attention of Researchers, Scientists, and Drug Development Professionals.

While specific, in-depth research on the direct mechanism of action of 7-Chloroalloxazine remains limited in publicly accessible scientific literature, this technical guide consolidates the existing knowledge on the broader class of alloxazine derivatives to infer potential pathways and cellular targets. This document aims to provide a foundational understanding for researchers and drug development professionals interested in the therapeutic potential of this heterocyclic compound.

Core Postulated Mechanisms of Alloxazine Derivatives

Alloxazine and its substituted analogues have emerged as a versatile scaffold in medicinal chemistry, exhibiting a range of biological activities. The primary mechanisms of action attributed to this class of compounds, and therefore potentially relevant to this compound, include adenosine receptor antagonism and kinase inhibition.

Adenosine Receptor Antagonism

Alloxazine itself has been identified as an antagonist of the A2 adenosine receptor, demonstrating a preference for the A2B subtype.[1][2] This antagonism can modulate various physiological processes, including inflammation and neurotransmission. It is plausible that the addition of a chloro-substituent at the 7-position could influence the affinity and selectivity of the molecule for different adenosine receptor subtypes.

Kinase Inhibition

A significant body of research points towards alloxazine derivatives as promising kinase inhibitors.[2] Kinases are pivotal enzymes in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The planar structure of the alloxazine ring system is well-suited for insertion into the ATP-binding pocket of various kinases, leading to the inhibition of their catalytic activity. Structure-activity relationship (SAR) studies on novel alloxazine analogues have demonstrated a strong correlation between their binding affinities to protein tyrosine kinases and their antitumor efficacy.[3][4]

Potential Therapeutic Applications

Based on the known activities of related compounds, this compound could be investigated for its therapeutic potential in several key areas:

-

Oncology: The potential for kinase inhibition suggests that this compound could be a candidate for anticancer drug development. Studies on other alloxazine derivatives have shown growth inhibitory effects on various cancer cell lines.[3][4]

-

Inflammatory Diseases: Through the modulation of adenosine receptors, this compound might exert anti-inflammatory effects.[2]

-

Photodynamic Therapy (PDT): Some alloxazine derivatives have been explored as photosensitizers in PDT, a treatment modality that uses light to activate a photosensitizing agent to kill cancer cells.[5]

Experimental Protocols for Elucidating the Mechanism of Action

To definitively characterize the mechanism of action of this compound, a series of well-defined experiments are required. The following protocols are suggested based on the investigation of similar compounds.

Kinase Inhibition Assays

Objective: To determine the inhibitory activity of this compound against a panel of protein kinases.

Methodology:

-

Enzyme-Linked Immunosorbent Assay (ELISA)-based Kinase Assay:

-

A panel of recombinant human kinases would be used.

-

The assay would be performed in 96-well plates coated with a substrate specific to each kinase.

-

This compound at various concentrations would be pre-incubated with each kinase.

-

The kinase reaction would be initiated by the addition of ATP.

-

After incubation, the phosphorylation of the substrate would be detected using a specific primary antibody followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The signal would be developed using a chromogenic substrate and measured using a plate reader.

-

IC50 values would be calculated from the dose-response curves.

-

Cellular Proliferation Assays

Objective: To assess the cytostatic or cytotoxic effects of this compound on cancer cell lines.

Methodology:

-

MTT Assay:

-

Human cancer cell lines (e.g., CCRF-HSB-2, KB) would be seeded in 96-well plates.[3][4]

-

Cells would be treated with increasing concentrations of this compound for a specified period (e.g., 72 hours).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution would be added to each well and incubated to allow the formation of formazan crystals by metabolically active cells.

-

The formazan crystals would be dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance would be measured at a specific wavelength (e.g., 570 nm).

-

The percentage of cell viability would be calculated relative to untreated control cells, and IC50 values would be determined.

-

Adenosine Receptor Binding Assays

Objective: To evaluate the binding affinity of this compound to adenosine receptor subtypes.

Methodology:

-

Radioligand Binding Assay:

-

Membranes from cells expressing specific human adenosine receptor subtypes (A1, A2A, A2B, A3) would be prepared.

-

The membranes would be incubated with a specific radioligand for each receptor subtype in the presence of varying concentrations of this compound.

-

The reaction would be terminated by rapid filtration through glass fiber filters to separate bound and free radioligand.

-

The radioactivity retained on the filters would be measured by liquid scintillation counting.

-

The inhibition constant (Ki) would be calculated from the competition binding curves.

-

Data Presentation

Quantitative data from the proposed experiments should be organized into clear and concise tables for comparative analysis.

Table 1: Kinase Inhibition Profile of this compound

| Kinase Target | IC50 (µM) |

| e.g., EGFR | |

| e.g., VEGFR2 | |

| e.g., SRC | |

| ... |

Table 2: In Vitro Cytotoxicity of this compound

| Cell Line | IC50 (µM) |

| e.g., CCRF-HSB-2 | |

| e.g., KB | |

| e.g., Normal Fibroblasts |

Table 3: Adenosine Receptor Binding Affinity of this compound

| Receptor Subtype | Ki (nM) |

| A1 | |

| A2A | |

| A2B | |

| A3 |

Visualizing Potential Signaling Pathways

To illustrate the potential signaling pathways that could be modulated by this compound, the following diagrams are provided based on the hypothesized mechanisms of action.

Caption: Potential mechanism of kinase inhibition by this compound.

Caption: Postulated antagonism of the A2B adenosine receptor by this compound.

References

- 1. selleckchem.com [selleckchem.com]

- 2. bioaustralis.com [bioaustralis.com]

- 3. researchgate.net [researchgate.net]

- 4. Novel alloxazine analogues: design, synthesis, and antitumour efficacy enhanced by kinase screening, molecular docking, and ADME studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Alloxazine derivatives as multifunctional agents for photodynamic therapy, cancer cell imaging, and cell proliferation inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

Computational Modeling of 7-Chloroalloxazine: A Technical Guide for Drug Discovery and Materials Science

For Researchers, Scientists, and Drug Development Professionals

Abstract